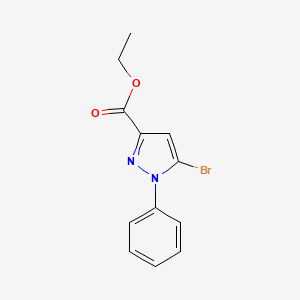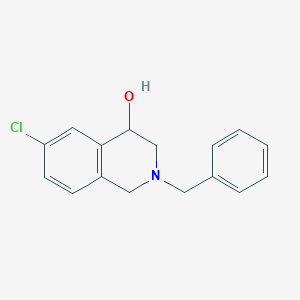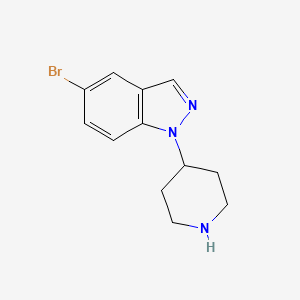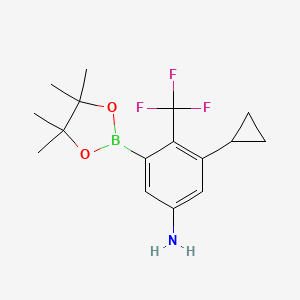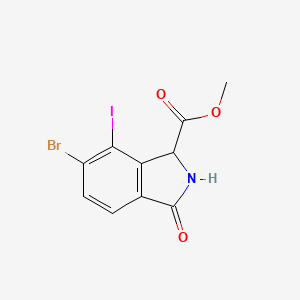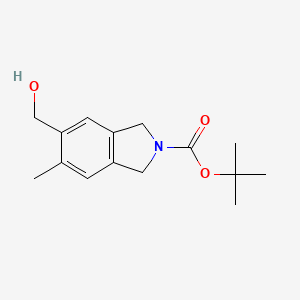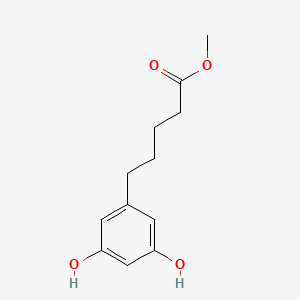
Methyl 5-(3,5-dihydroxyphenyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.253 g/mol. This compound is a derivative of phenylacetic acid and is characterized by the presence of hydroxyl groups on the phenyl ring, making it a phenolic compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dihydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. The resulting 3,5-dihydroxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dihydroxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol to form the ester.
Reduction: Reduction reactions can be performed to convert the ester back to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Oxidation: 3,5-Dihydroxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dihydroxybenzyl alcohol or 3,5-dihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.
Mecanismo De Acción
The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylacetic acid
Flavonoids
Methyl 3,5-dihydroxyphenylacetate
3,5-Dihydroxybenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
71186-11-3 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 5-(3,5-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3 |
Clave InChI |
DJYFPGPIJHKWEQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



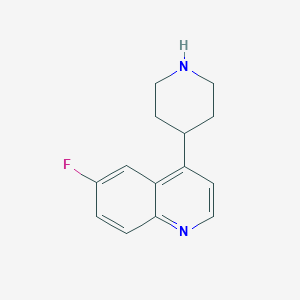
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)


![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
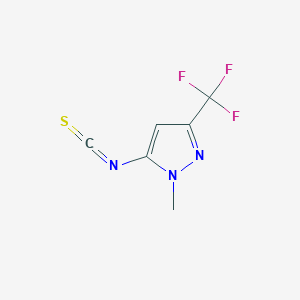
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
